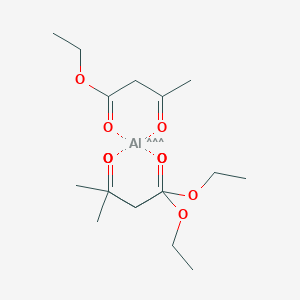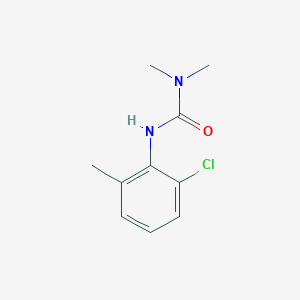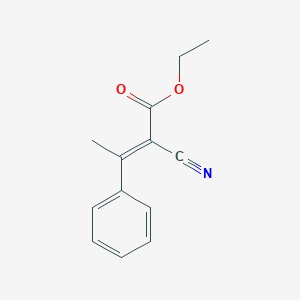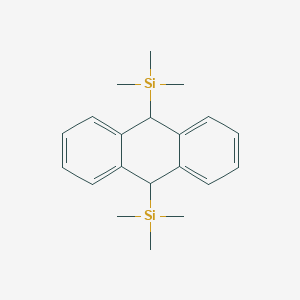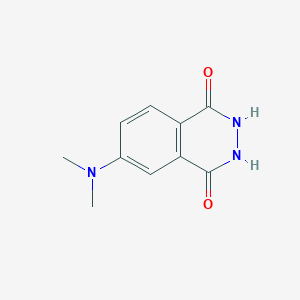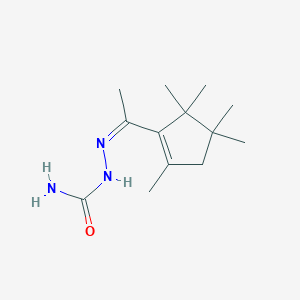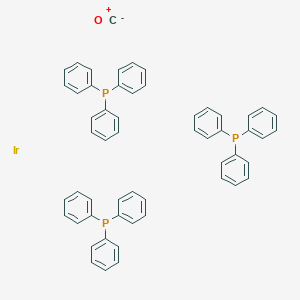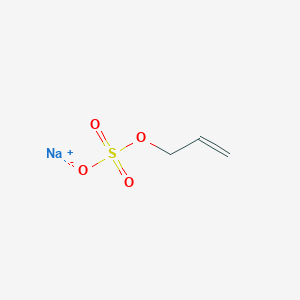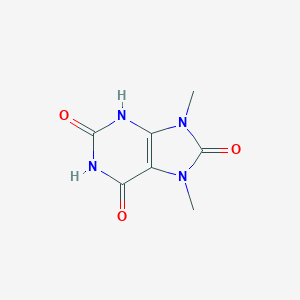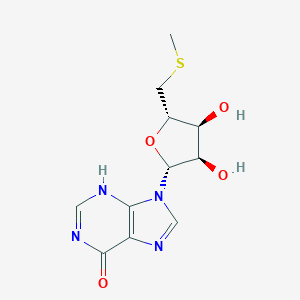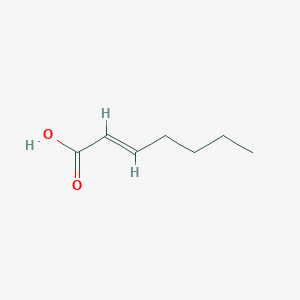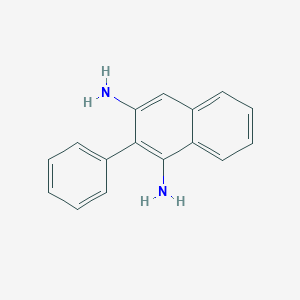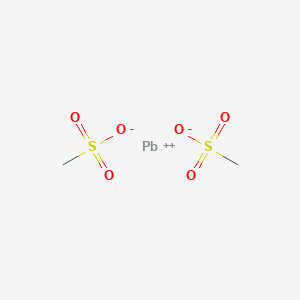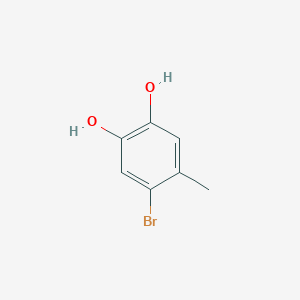
4-Bromo-5-methylbenzene-1,2-diol
Overview
Description
4-Bromo-5-methylbenzene-1,2-diol is a chemical compound that is commonly used in scientific research. It is also known as 4-bromo-5-hydroxy-1,2-dimethylbenzene. This compound is a derivative of hydroquinone and is used in various applications, including as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.
Mechanism Of Action
The mechanism of action of 4-bromo-5-methylbenzene-1,2-diol is not fully understood. However, it is believed that the compound acts as a nucleophile and undergoes various reactions, including substitution and addition reactions, with other compounds.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 4-bromo-5-methylbenzene-1,2-diol. However, it is believed that the compound may have some antioxidant properties due to its structural similarity to hydroquinone.
Advantages And Limitations For Lab Experiments
The advantages of using 4-bromo-5-methylbenzene-1,2-diol in lab experiments include its availability, affordability, and ease of use. The compound can be easily synthesized and purified, making it a suitable reagent for various experiments. However, the limitations of using this compound include its potential toxicity and limited solubility in certain solvents.
Future Directions
There are several future directions for the use of 4-bromo-5-methylbenzene-1,2-diol in scientific research. One potential direction is the synthesis of new compounds using this compound as a starting material. Another direction is the investigation of the compound's potential antioxidant properties and its use in various applications, including in the development of new drugs and other therapeutic agents.
In conclusion, 4-Bromo-5-methylbenzene-1,2-diol is a chemical compound that is widely used in scientific research. It is used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds. While there is limited information available on its biochemical and physiological effects, it has several advantages and limitations for lab experiments. There are also several future directions for the use of this compound in scientific research.
Scientific Research Applications
4-Bromo-5-methylbenzene-1,2-diol is widely used in scientific research as a reagent in organic synthesis. It is used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and other organic compounds. The compound is also used as a starting material for the synthesis of other compounds, including 4-bromo-5-methoxybenzene-1,2-diol and 4-bromo-5-nitrobenzene-1,2-diol.
properties
CAS RN |
18863-72-4 |
|---|---|
Product Name |
4-Bromo-5-methylbenzene-1,2-diol |
Molecular Formula |
C7H7BrO2 |
Molecular Weight |
203.03 g/mol |
IUPAC Name |
4-bromo-5-methylbenzene-1,2-diol |
InChI |
InChI=1S/C7H7BrO2/c1-4-2-6(9)7(10)3-5(4)8/h2-3,9-10H,1H3 |
InChI Key |
UJOPSAXOAYKHTR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Br)O)O |
Canonical SMILES |
CC1=CC(=C(C=C1Br)O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

